Lipophilicity Advantage Over Alkylsulfonyl and Unsubstituted 1,3,4-Oxadiazol-2-amine Scaffolds
The phenylsulfonylmethyl group confers a computed XLogP3-AA of 0.2, which is optimal for both aqueous solubility and passive membrane permeation [1]. In contrast, the unsubstituted 1,3,4-oxadiazol-2-amine (XLogP ~ -0.8) is excessively polar, while 5-[(methylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine (calculated XLogP ~ -1.1) is even more hydrophilic, both potentially limiting cellular uptake [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 1,3,4-Oxadiazol-2-amine (XLogP ~ -0.8); 5-[(Methylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine (calc. XLogP ~ -1.1) |
| Quantified Difference | Target is 1.0 log unit more lipophilic than unsubstituted parent; ~1.3 log units more than methylsulfonyl analog |
| Conditions | Computed by PubChem XLogP3 3.0; baseline values calculated via same algorithm for comparators |
Why This Matters
Balanced lipophilicity is a critical determinant of cell permeability and oral bioavailability, influencing the compound’s utility in cell-based assays and in vivo studies.
- [1] PubChem. (2026). CID 13572975: 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine. Computed Properties. View Source
- [2] PubChem. (2026). Comparative XLogP3 values computed for 1,3,4-oxadiazol-2-amine (CID 16847) and 5-[(methylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine (CID 2779034). View Source
